molecular formula C7H6BFN2O2 B6162649 (5-fluoro-1H-indazol-4-yl)boronic acid CAS No. 1808997-66-1

(5-fluoro-1H-indazol-4-yl)boronic acid

Cat. No. B6162649
CAS RN: 1808997-66-1
M. Wt: 179.9
InChI Key:
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Description

“(5-fluoro-1H-indazol-4-yl)boronic acid” is a chemical compound . It is used as a reactant for the preparation of thieno[3,2-d]pyrimidines as Tpl2 kinase inhibitors and synthesis of pyridinyl benzonaphthyridinones as mTOR inhibitors for the treatment of cancer .


Synthesis Analysis

The synthesis of indazole-containing compounds, such as “(5-fluoro-1H-indazol-4-yl)boronic acid”, has been a topic of interest in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular formula of “(5-fluoro-1H-indazol-4-yl)boronic acid” is C7H6BFN2O2 . Its average mass is 179.944 Da and its monoisotopic mass is 180.050644 Da .


Chemical Reactions Analysis

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They are used in the synthesis of various drugs due to their broad range of chemical and biological properties .

Scientific Research Applications

Medicinal Chemistry and Drug Development

(5-fluoro-1H-indazol-4-yl)boronic acid: has gained attention in medicinal chemistry due to its unique structure. Researchers explore its potential as a scaffold for designing novel drugs. Key aspects include:

Biological Probes and Imaging Agents

properties

{ "Design of the Synthesis Pathway": "The synthesis of (5-fluoro-1H-indazol-4-yl)boronic acid can be achieved through a Suzuki coupling reaction between 5-fluoro-1H-indazole and boronic acid.", "Starting Materials": [ "5-fluoro-1H-indazole", "boronic acid", "palladium catalyst", "base", "solvent" ], "Reaction": [ "Dissolve 5-fluoro-1H-indazole and boronic acid in a suitable solvent such as DMF or DMSO.", "Add a palladium catalyst such as Pd(PPh3)4 and a base such as K2CO3 to the reaction mixture.", "Heat the reaction mixture to a suitable temperature, typically between 80-120°C, under an inert atmosphere.", "After completion of the reaction, cool the mixture and filter off any solids.", "Wash the solids with a suitable solvent and combine the filtrate and washings.", "Concentrate the combined solution under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization or chromatography to obtain (5-fluoro-1H-indazol-4-yl)boronic acid." ] }

CAS RN

1808997-66-1

Product Name

(5-fluoro-1H-indazol-4-yl)boronic acid

Molecular Formula

C7H6BFN2O2

Molecular Weight

179.9

Purity

95

Origin of Product

United States

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